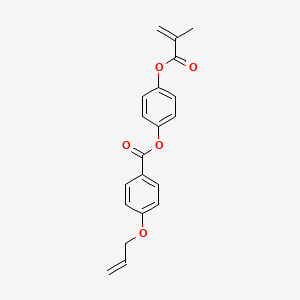
4-Methacryloyloxyphenyl 4-allyloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methacryloyloxyphenyl 4-allyloxybenzoate is a chemical compound with the molecular formula C20H18O5. It is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers. This compound is characterized by the presence of both methacryloyloxy and allyloxy groups, which contribute to its reactivity and versatility in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methacryloyloxyphenyl 4-allyloxybenzoate typically involves the reaction of 4-hydroxyphenyl 4-allyloxybenzoate with methacryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production process, which is essential for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methacryloyloxyphenyl 4-allyloxybenzoate undergoes various chemical reactions, including:
Free Radical Polymerization: This compound can undergo free radical polymerization to form high molecular weight polymers.
Substitution Reactions: The allyloxy group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Photoinitiators: Used in photoinitiated polymerization to generate free radicals.
Thermal Initiators: Used in thermal polymerization processes.
Bases: Such as triethylamine, used in the initial synthesis of the compound.
Major Products Formed
The major products formed from the reactions of this compound include high molecular weight polymers and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Methacryloyloxyphenyl 4-allyloxybenzoate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Material Science: Employed in the development of advanced materials with tailored mechanical and chemical properties.
Biomedical Applications: Investigated for use in drug delivery systems and biomedical devices due to its biocompatibility and reactivity.
Industrial Applications: Utilized in coatings, adhesives, and other industrial products where specific polymer properties are required.
Wirkmechanismus
The mechanism of action of 4-Methacryloyloxyphenyl 4-allyloxybenzoate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyloxy group facilitates free radical polymerization, while the allyloxy group can participate in further chemical modifications. These properties make it a versatile compound for creating complex polymer structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Methacrylate: Similar in structure but lacks the allyloxy group, resulting in different reactivity and polymerization behavior.
2-Phenoxyethyl Methacrylate: Contains a phenoxyethyl group instead of an allyloxy group, leading to variations in polymer properties.
Benzyl Methacrylate: Features a benzyl group, which affects its polymerization kinetics and final polymer properties.
Uniqueness
4-Methacryloyloxyphenyl 4-allyloxybenzoate is unique due to the presence of both methacryloyloxy and allyloxy groups, which provide a combination of reactivity and versatility not found in the similar compounds mentioned above. This dual functionality allows for the synthesis of polymers with tailored properties for specific applications .
Eigenschaften
CAS-Nummer |
159235-16-2 |
|---|---|
Molekularformel |
C20H18O5 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[4-(2-methylprop-2-enoyloxy)phenyl] 4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C20H18O5/c1-4-13-23-16-7-5-15(6-8-16)20(22)25-18-11-9-17(10-12-18)24-19(21)14(2)3/h4-12H,1-2,13H2,3H3 |
InChI-Schlüssel |
VRISIUMRBYLVHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N'-[(Z)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14149267.png)
![2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene](/img/structure/B14149274.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14149280.png)
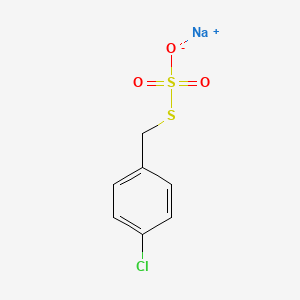
![Diethyl P-[(formylmethylamino)methyl]phosphonate](/img/structure/B14149299.png)
![N'-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B14149301.png)
![N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide](/img/structure/B14149302.png)
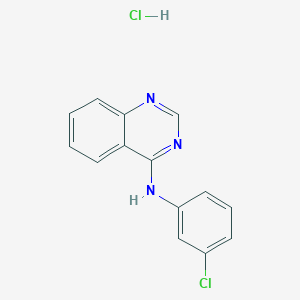
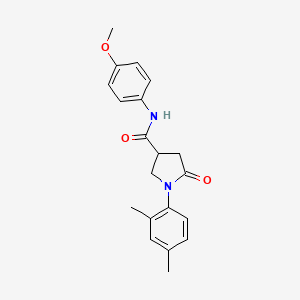
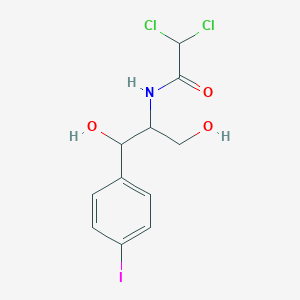
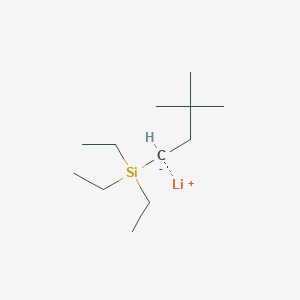
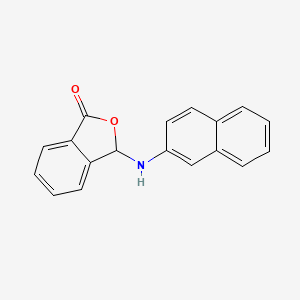
![4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14149335.png)
